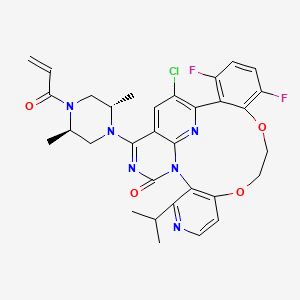

Calderasib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H31ClF2N6O4 |

|---|---|

Molecular Weight |

637.1 g/mol |

IUPAC Name |

19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one |

InChI |

InChI=1S/C32H31ClF2N6O4/c1-6-24(42)39-14-18(5)40(15-17(39)4)30-19-13-20(33)27-25-21(34)7-8-22(35)29(25)45-12-11-44-23-9-10-36-26(16(2)3)28(23)41(31(19)37-27)32(43)38-30/h6-10,13,16-18H,1,11-12,14-15H2,2-5H3/t17-,18+/m1/s1 |

InChI Key |

BBIVCWWQPMOKAC-MSOLQXFVSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N3C4=C(C=CN=C4C(C)C)OCCOC5=C(C=CC(=C5C6=C(C=C2C3=N6)Cl)F)F |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N3C4=C(C=CN=C4C(C)C)OCCOC5=C(C=CC(=C5C6=C(C=C2C3=N6)Cl)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Calderasib (MK-1084): A Technical Guide to its Mechanism of Action in KRAS G12C-Mutated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2] The development of covalent inhibitors specifically targeting the cysteine residue in the KRAS G12C mutant has marked a significant breakthrough in oncology.

Calderasib (MK-1084) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate its function at a molecular and cellular level.

Core Mechanism of Action

This compound's primary mechanism of action is the specific and irreversible inhibition of the KRAS G12C mutant protein. The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state.[5] The G12C mutation disrupts the intrinsic GTPase activity, leading to an accumulation of the active, signal-transducing form of KRAS.

This compound targets the mutant cysteine residue at position 12, which is unique to this specific KRAS variant. It forms a covalent bond with the thiol group of this cysteine, effectively locking the KRAS G12C protein in its inactive, GDP-bound conformation.[6][7] This irreversible binding prevents the protein from engaging with and activating downstream effector proteins, most notably those in the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[5][6] By suppressing these key signaling cascades, this compound inhibits tumor cell proliferation and promotes apoptosis.[6]

References

- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. KRAS G12C inhibitors in metastatic colorectal cancer: a tale of two targets - Martínez-Pérez - Translational Gastroenterology and Hepatology [tgh.amegroups.org]

The Role of Calderasib in MAPK Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in key signaling nodes like the KRAS proto-oncogene, is a hallmark of many human cancers. The KRAS G12C mutation, in particular, has been a challenging target for therapeutic intervention. Calderasib (MK-1084) has emerged as a potent and selective covalent inhibitor of KRAS G12C, offering a promising therapeutic strategy for cancers harboring this specific mutation. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action

This compound is an orally bioavailable, next-generation inhibitor that specifically targets the KRAS G12C mutant protein. Its mechanism of action is centered on the formation of a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. This irreversible binding locks KRAS G12C in an inactive, GDP-bound state. By trapping KRAS in this conformation, this compound prevents its interaction with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), thereby inhibiting the exchange of GDP for GTP.[1][2] The abrogation of this crucial activation step effectively shuts down the downstream signaling cascade of the MAPK pathway, including the phosphorylation of MEK and ERK, ultimately leading to the suppression of tumor cell growth and proliferation.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Assay/Cell Line |

| IC50 (SOS-catalyzed nucleotide exchange) | 1.2 nM | In vitro biochemical assay[1][2] |

| IC50 (p-ERK1/2 phosphorylation) | 9 nM | NCI-H358 (Non-Small Cell Lung Cancer)[1][2] |

Table 2: Clinical Efficacy of this compound (MK-1084) in the KANDLELIT-001 Trial

| Tumor Type | Treatment Cohort | Number of Patients (n) | Objective Response Rate (ORR) |

| Colorectal Cancer (CRC) | Monotherapy (Arms 1+3) | 53 | 38% (95% CI: 25-52)[4] |

| Colorectal Cancer (CRC) | + Cetuximab (Arm 5) | 39 | 46%[4] |

| Colorectal Cancer (CRC) | + Cetuximab + mFOLFOX6 (Arm 6) | 29 | Not specified |

| Non-Small Cell Lung Cancer (NSCLC) | Monotherapy (Arms 1+3) | 21 | Data not specified in provided results |

| Non-Small Cell Lung Cancer (NSCLC) | + Pembrolizumab (Arm 2) | 60 (escalation + expansion) | Not specified |

| Non-Small Cell Lung Cancer (NSCLC) | + Pembrolizumab + Chemotherapy (Arm 4) | 24 | Not specified |

Note: The KANDLELIT-001 is an ongoing Phase 1 trial, and data is still maturing. The provided data is based on preliminary results presented at scientific conferences.[4][5][6]

Table 3: Safety Profile of this compound (MK-1084) in the KANDLELIT-001 Trial (Treatment-Related Adverse Events - TRAEs)

| Treatment Cohort | Any Grade TRAEs | Grade ≥3 TRAEs | Discontinuation due to TRAEs |

| Monotherapy (Arms 1+3) | 62% | 9% | 1%[6] |

| + Pembrolizumab (Arm 2) | 88% | 33% | 20%[6] |

| + Pembrolizumab + Chemotherapy (Arm 4) | 96% | 58% | 17%[6] |

| + Cetuximab (Arm 5) | 97% | 18% | 3%[7] |

| + Cetuximab + mFOLFOX6 (Arm 6) | 90% | 25% | 15%[7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound's activity.

SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This assay is designed to measure the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for high-throughput screening.

Materials:

-

Recombinant human KRAS G12C protein (tagged, e.g., with His-tag)

-

Recombinant human SOS1 protein (catalytic domain)

-

GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

TR-FRET detection reagents (e.g., terbium-labeled anti-His antibody and a fluorescently labeled GTP analog or a fluorescently labeled RAF-RBD)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well low-volume white plates

-

This compound (or other test compounds)

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate.

-

KRAS G12C Preparation: Dilute KRAS G12C in assay buffer to the desired final concentration.

-

Reaction Initiation: Add the KRAS G12C protein and a mixture of GDP and GTPγS to the wells containing the compound.

-

SOS1 Addition: Add SOS1 to initiate the nucleotide exchange reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for nucleotide exchange and inhibitor binding.

-

Detection: Add the TR-FRET detection reagents.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for this compound by fitting the data to a dose-response curve.

Cell-Based Phospho-ERK1/2 (p-ERK) Assay (TR-FRET)

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway, in a cellular context.

Materials:

-

NCI-H358 cells (or another KRAS G12C mutant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

Lysis buffer

-

TR-FRET p-ERK detection kit (containing antibodies against total ERK and phospho-ERK labeled with donor and acceptor fluorophores)

-

384-well cell culture plates

-

TR-FRET-compatible plate reader

Procedure:

-

Cell Seeding: Seed NCI-H358 cells into 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate to ensure complete cell lysis.

-

Lysate Transfer: Transfer the cell lysates to a new 384-well white plate.

-

Detection Reagent Addition: Add the TR-FRET p-ERK antibody cocktail to each well.

-

Incubation: Incubate at room temperature for the recommended time to allow for antibody binding.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of the phospho-ERK signal to the total ERK signal and determine the IC50 value for this compound.

Visualizations

The following diagrams illustrate the MAPK signaling pathway, this compound's mechanism of action, and the workflows of the key experimental assays.

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the SOS1-mediated nucleotide exchange assay.

Caption: Workflow for the cell-based phospho-ERK assay.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its covalent mechanism of action leads to potent and selective inhibition of the MAPK signaling pathway, which has translated into promising antitumor activity in preclinical models and early clinical trials. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this compound and other KRAS G12C inhibitors. As clinical data from ongoing studies such as KANDLELIT-001 continue to emerge, a more complete picture of this compound's efficacy and safety profile will inform its future development and potential role in the oncology treatment landscape.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncodaily.com [oncodaily.com]

- 5. targetedonc.com [targetedonc.com]

- 6. researchgate.net [researchgate.net]

- 7. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

Preclinical Profile of Calderasib: A Novel KRAS G12C Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is an investigational, orally bioavailable, selective, and covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This mutation is a key driver in a variety of solid tumors. By irreversibly binding to the cysteine residue of the mutated KRAS G12C protein, this compound locks the protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade of the MAPK pathway, which is crucial for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key in vitro and in vivo data, and detailing the experimental methodologies employed in its assessment.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity

| Assay Type | Cell Line | IC50 Value |

| SOS-catalyzed nucleotide exchange inhibition | - | 1.2 nM[1] |

| ERK1/2 Phosphorylation Inhibition | H358 (Non-Small Cell Lung Cancer) | 9 nM[1] |

In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value |

| Plasma Clearance | 22 mL/min/kg[1] |

| Mean Residence Time (MRT) | 1.1 h[1] |

| Oral Bioavailability | 61%[1] |

In Vivo Efficacy (Xenograft Model)

| Tumor Model | Dosing Regimen | Outcome |

| MiaPaCa-2 (Pancreatic Cancer) Xenograft | 10-30 mg/kg, oral, for 14 days | Inhibition of tumor growth[1] |

Signaling Pathway and Experimental Workflow

KRAS G12C Signaling Pathway Inhibition by this compound

This compound targets the KRAS G12C mutant protein, a central node in cellular signaling. In its active, GTP-bound state, KRAS G12C promotes a cascade of protein phosphorylations, primarily through the RAF-MEK-ERK (MAPK) pathway, leading to cell proliferation and survival. This compound covalently binds to the inactive, GDP-bound form of KRAS G12C, preventing its activation and thereby inhibiting the downstream signaling cascade.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy and pharmacokinetic studies.

Detailed Experimental Protocols

Cell Viability Assay (General Protocol)

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines. Assays like the MTT or MTS assay are commonly employed.

-

Cell Seeding : Cancer cells harboring the KRAS G12C mutation (e.g., H358, MiaPaCa-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment : A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) at the same final concentration.

-

Incubation : The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.

-

Reagent Addition : MTT or MTS reagent is added to each well and incubated for 1-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition : For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). For MTS assays, the soluble formazan product can be directly measured.

-

Data Analysis : The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are then determined by fitting the data to a dose-response curve.

Western Blotting for p-ERK Inhibition (General Protocol)

Western blotting is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into drug action. The inhibition of ERK phosphorylation is a key pharmacodynamic marker for KRAS G12C inhibitors.

-

Cell Lysis : Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

-

SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The HRP substrate is added to the membrane, which produces a chemiluminescent signal that is captured using an imaging system.

-

Stripping and Re-probing : The membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK to serve as a loading control.

-

Densitometry Analysis : The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the dose-dependent inhibition of ERK phosphorylation by this compound.

In Vivo Xenograft Study (General Protocol for MiaPaCa-2 Model)

Xenograft models are essential for evaluating the in vivo anti-tumor efficacy of drug candidates.

-

Cell Culture and Implantation : MiaPaCa-2 human pancreatic cancer cells are cultured in appropriate media. A specific number of cells (e.g., 1 x 10^7) are then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[2]

-

Tumor Growth and Randomization : Tumor growth is monitored regularly using calipers. Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration : this compound is administered orally to the treatment group at specified doses (e.g., 10-30 mg/kg) and schedules (e.g., daily for 14 days). The control group receives the vehicle.

-

Monitoring : Tumor volume and body weight are measured throughout the study to assess treatment efficacy and toxicity.

-

Endpoint and Analysis : At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of this compound. Pharmacodynamic markers, such as p-ERK levels in the tumor tissue, may also be assessed.

Conclusion

The preclinical data for this compound (MK-1084) demonstrate its potential as a potent and selective inhibitor of the KRAS G12C mutation. Through the inhibition of the MAPK signaling pathway, this compound exhibits significant anti-tumor activity in both in vitro and in vivo models of solid tumors harboring this mutation. The favorable pharmacokinetic profile further supports its development as an oral therapeutic agent. Ongoing and future preclinical and clinical studies will continue to delineate the full therapeutic potential of this compound in the treatment of KRAS G12C-mutated cancers.

References

The In Vivo Pharmacodynamics of Calderasib: A Technical Overview for Cancer Researchers

An in-depth examination of the preclinical pharmacodynamic profile of Calderasib (MK-1084), a potent and selective inhibitor of KRAS G12C, in various in vivo cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of its anti-tumor activity, target engagement, and key experimental methodologies.

This compound (MK-1084) is an orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key driver in a number of solid tumors. Preclinical studies have demonstrated its ability to induce tumor regression and inhibit signaling pathways crucial for cancer cell proliferation and survival. This technical guide synthesizes available in vivo data to provide a detailed understanding of this compound's pharmacodynamic properties.

Anti-Tumor Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in preclinical xenograft models. In vivo studies have primarily utilized human cancer cell lines with the KRAS G12C mutation, such as the pancreatic cancer cell line MiaPaCa-2, as well as patient-derived xenograft (PDX) models from lung cancer patients (LU2512 and LU2529).

Oral administration of this compound at doses ranging from 10 to 30 mg/kg for 14 days resulted in the inhibition of tumor growth in MiaPaCa-2 xenograft models[1]. Furthermore, a 30 mg/kg once-daily dose of this compound demonstrated excellent efficacy in the LU2512 and LU2529 patient-derived xenograft models[2].

Quantitative Efficacy Data

While specific tumor growth inhibition (TGI) percentages and detailed tumor volume data from these studies are not publicly available in comprehensive tables, the consistent reporting of "anti-tumor efficacy" and "inhibited tumor growth" across multiple sources underscores the potent in vivo activity of this compound[1][3].

| Cancer Model | Cell Line/PDX Model | Dosing Regimen | Observed Efficacy |

| Pancreatic Cancer | MiaPaCa-2 | 10-30 mg/kg, p.o. daily for 14 days | Inhibited tumor growth[1] |

| Lung Cancer (PDX) | LU2512 | 30 mg/kg, p.o. daily | Excellent efficacy[2] |

| Lung Cancer (PDX) | LU2529 | 30 mg/kg, p.o. daily | Excellent efficacy[2] |

Pharmacodynamic Target Engagement and Downstream Signaling

The mechanism of action of this compound involves the covalent binding to the mutant cysteine-12 residue of the KRAS G12C protein, thereby locking it in an inactive state. This direct engagement leads to the suppression of downstream signaling through the mitogen-activated protein kinase (MAPK) pathway.

A key pharmacodynamic marker for assessing the activity of KRAS G12C inhibitors is the phosphorylation of extracellular signal-regulated kinase (p-ERK). In vitro studies have shown that this compound inhibits the phosphorylation of ERK1/2 in the H358 lung cancer cell line with an IC50 of 9 nM[3]. This inhibition of a critical downstream effector provides a strong rationale for the observed anti-tumor activity in vivo.

Pharmacokinetic Profile

The in vivo efficacy of this compound is supported by its favorable pharmacokinetic properties. Studies in mouse models have revealed the following parameters:

| Pharmacokinetic Parameter | Value |

| Plasma Clearance | 22 mL/min/kg[1] |

| Mean Residence Time (MRT) | 1.1 h[1] |

| Oral Bioavailability | 61%[1] |

These data indicate that this compound is well-absorbed orally and has a reasonable residence time in the body, allowing for effective target engagement.

Experimental Protocols

While detailed, step-by-step protocols for the in vivo studies of this compound are not publicly available, a general methodology can be inferred from standard practices for xenograft studies with KRAS G12C inhibitors.

General Xenograft Model Protocol

-

Cell Culture: MiaPaCa-2 human pancreatic carcinoma cells are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: A suspension of MiaPaCa-2 cells (typically 1 x 10^6 to 5 x 10^6 cells in a solution like Matrigel) is subcutaneously injected into the flank of each mouse. For patient-derived xenografts, small fragments of tumor tissue are implanted.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Width² x Length) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically daily, at the specified doses (e.g., 10, 20, or 30 mg/kg). The vehicle used for the control group is also administered.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated at the end of the study. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for biomarker analysis. This may include Western blotting or immunohistochemistry (IHC) to assess the levels of p-ERK and other downstream signaling proteins.

Conclusion

The available in vivo data for this compound (MK-1084) demonstrates its potential as a potent anti-cancer agent for tumors harboring the KRAS G12C mutation. Its ability to inhibit tumor growth in both cell line-derived and patient-derived xenograft models, coupled with a favorable pharmacokinetic profile and clear on-target pharmacodynamic effects, provides a strong foundation for its ongoing clinical development. Further publication of detailed quantitative efficacy data and comprehensive experimental protocols will be invaluable to the research community for a deeper understanding of its therapeutic potential.

References

Initial In Vitro Efficacy of Calderasib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies on the efficacy of Calderasib (MK-1084), a selective and covalent inhibitor of the KRAS G12C mutation. This document details the quantitative efficacy of the compound, the experimental protocols used to determine its activity, and visual representations of the targeted signaling pathway and experimental workflows.

Core Efficacy Data

This compound has demonstrated potent and selective inhibition of the KRAS G12C mutant protein in biochemical and cell-based assays. The key quantitative metrics from initial in vitro studies are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value | Conditions |

| Biochemical Assay | SOS1-catalyzed nucleotide exchange | IC50 | 1.2 nM | 2 hours incubation with 0.01-10 μM this compound[1][2] |

| Cell-Based Assay | NCI-H358 (KRAS G12C mutant) | IC50 | 9 nM | 2 hours incubation with 0.01-10 μM this compound[1][2] |

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state. By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival in KRAS-driven cancers.

Signaling Pathway

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NCI-H358 Cell Culture

The NCI-H358 cell line, a human lung adenocarcinoma line harboring the KRAS G12C mutation, is a standard model for evaluating the efficacy of KRAS G12C inhibitors.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[3][4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium.[4]

-

Wash the cell monolayer with sterile, calcium- and magnesium-free Phosphate-Buffered Saline (PBS).[3]

-

Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium, gently pipette to create a single-cell suspension, and centrifuge at approximately 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed medium and seed into new culture flasks at a ratio of 1:3 to 1:6.[4]

-

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation. A common method involves monitoring the displacement of a fluorescently labeled GDP analog.

-

Principle: The fluorescence of a labeled GDP (e.g., BODIPY-GDP) is quenched when it is displaced from the KRAS protein upon exchange with unlabeled GTP. The rate of fluorescence decrease is proportional to the nucleotide exchange activity.

-

General Protocol:

-

Recombinant, purified GDP-loaded KRAS G12C protein is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.[6]

-

The nucleotide exchange reaction is initiated by the addition of the guanine nucleotide exchange factor (GEF), SOS1, and a molar excess of GTP.[6]

-

The fluorescence signal is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent GDP analog.

-

The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined from the dose-response curve.

-

Phospho-ERK1/2 Inhibition Assay (Western Blot)

This cell-based assay determines the effect of this compound on the downstream MAPK signaling pathway by measuring the phosphorylation level of ERK1/2.

-

Cell Treatment:

-

Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for a specified duration (e.g., 2 hours).[1] Include a vehicle control (e.g., DMSO).

-

-

Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant.[7]

-

Determine the protein concentration of the lysates using a BCA or similar protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

The level of phospho-ERK1/2 is expressed as a ratio to total ERK1/2.

-

The IC50 value is determined from the dose-response curve of phospho-ERK1/2 inhibition.

-

Cell Viability Assay

To assess the cytotoxic or cytostatic effects of this compound, a cell viability assay is performed.

-

General Protocol:

-

Seed NCI-H358 cells in 96-well plates at an appropriate density.

-

After allowing the cells to adhere, treat them with a range of this compound concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[8]

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 3. NCI-H358 Cell Line - Creative Biogene [creative-biogene.com]

- 4. NCI-H358. Culture Collections [culturecollections.org.uk]

- 5. cyagen.com [cyagen.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Core Covalent Binding Mechanism of Calderasib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the covalent binding mechanism of Calderasib (MK-1084), a potent and selective inhibitor of the KRAS G12C mutant protein. Through a comprehensive review of available data, this document outlines the biochemical and cellular activity of this compound, details the experimental protocols used to characterize its mechanism of action, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: KRAS G12C

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS are among the most common drivers of human cancers. The specific G12C mutation, where a glycine residue is replaced by a cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival.

This compound is an orally bioavailable small molecule inhibitor that has been specifically designed to target the KRAS G12C mutant. It functions as a covalent inhibitor, forming an irreversible bond with the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive conformation and inhibiting downstream signaling pathways.[1]

Quantitative Data on this compound Activity

The potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Cell Line |

| IC50 | 1.2 nM | Guanine Nucleotide Exchange Assay | - |

| IC50 | 9 nM | Phospho-ERK1/2 Assay | H358 |

Table 1: Biochemical and Cellular Potency of this compound.[2]

| Parameter | Value | Assay Type | Model |

| Tumor Growth Inhibition | Significant | In vivo xenograft | MIA PaCa-2 |

Table 2: In Vivo Efficacy of this compound.[3]

Note: Specific kinetic constants such as kinact and Ki for this compound are not publicly available at this time. The efficiency of covalent inhibition is often characterized by the second-order rate constant (kinact/Ki), which represents the overall rate of covalent modification. For context, other KRAS G12C inhibitors have reported kinact/Ki values in the range of 104 to 105 M-1s-1.

Covalent Binding Mechanism

This compound's mechanism of action is centered on its ability to form a covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This targeted covalent modification is irreversible and highly specific for the G12C mutant, as wild-type KRAS does not possess a cysteine at this position.

The binding process can be conceptualized as a two-step mechanism:

-

Reversible Binding: this compound initially binds non-covalently to a shallow pocket on the surface of KRAS G12C, known as the Switch-II pocket. This initial binding event is driven by non-covalent interactions such as hydrogen bonds and van der Waals forces.

-

Irreversible Covalent Bonding: Following the initial binding, a reactive moiety on the this compound molecule is positioned in close proximity to the Cys12 residue. A nucleophilic attack from the thiol group of Cys12 onto the electrophilic warhead of this compound results in the formation of a stable, irreversible covalent bond.

This covalent modification locks KRAS G12C in an inactive, GDP-bound state, preventing its interaction with downstream effector proteins and thereby inhibiting the activation of pro-proliferative signaling pathways.

This compound's two-step covalent binding mechanism.

Impact on KRAS Signaling Pathway

By locking KRAS G12C in an inactive state, this compound effectively blocks the downstream signaling cascades that are aberrantly activated in KRAS G12C-driven cancers. The primary pathway inhibited is the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of the KRAS signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's covalent binding mechanism relies on a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

Mass Spectrometry for Confirmation of Covalent Binding

Mass spectrometry (MS) is the gold standard for confirming the covalent modification of a protein by an inhibitor. Both intact protein analysis and peptide mapping (bottom-up proteomics) can be employed.

Objective: To confirm the formation of a covalent adduct between this compound and KRAS G12C and to identify the site of modification.

A. Intact Protein Mass Spectrometry

-

Sample Preparation:

-

Incubate purified recombinant KRAS G12C protein with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2) for a defined period (e.g., 1-4 hours) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

-

Stop the reaction by adding 0.1% formic acid.

-

Desalt the protein sample using a C4 ZipTip or equivalent solid-phase extraction method.

-

-

LC-MS Analysis:

-

Inject the desalted protein onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Separate the protein from unbound inhibitor using a reversed-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Acquire mass spectra in the positive ion mode across a mass range that encompasses the expected molecular weights of the unmodified and modified protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the molecular weight of the protein species.

-

Compare the mass of the this compound-treated sample to the vehicle control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.

-

B. Peptide Mapping (Bottom-up Proteomics)

-

Sample Preparation:

-

Perform the incubation of KRAS G12C with this compound as described for the intact protein analysis.

-

Reduce the disulfide bonds in the protein by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to cap any unmodified cysteine residues.

-

Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto an LC system coupled to a tandem mass spectrometer.

-

Separate the peptides using a reversed-phase column with a suitable gradient.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database containing the KRAS G12C sequence using a search engine (e.g., Mascot, Sequest).

-

Specify the mass of this compound as a variable modification on cysteine residues.

-

Identify the peptide containing the Cys12 residue and confirm the presence of the mass modification corresponding to this compound.

-

Workflow for mass spectrometry-based peptide mapping.

Guanine Nucleotide Exchange (GEF) Assay

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS G12C, a critical step in its activation.

Objective: To determine the IC50 value of this compound for the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C.

-

Materials:

-

Purified, recombinant KRAS G12C protein

-

Purified, recombinant SOS1 protein (the guanine nucleotide exchange factor)

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

384-well black microplate

-

-

Protocol:

-

Load KRAS G12C with BODIPY-FL-GDP by incubation.

-

In the microplate, add the KRAS G12C-BODIPY-FL-GDP complex to the assay buffer.

-

Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a saturating concentration of GTP.

-

Monitor the decrease in fluorescence polarization or fluorescence intensity over time using a plate reader. As BODIPY-FL-GDP is displaced by GTP, the fluorescence signal changes.

-

-

Data Analysis:

-

Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phospho-ERK1/2 (p-ERK) Cellular Assay

This cell-based assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation level of ERK, a key downstream effector in the MAPK pathway.

Objective: To determine the cellular IC50 value of this compound for the inhibition of ERK phosphorylation in a KRAS G12C mutant cancer cell line.

-

Materials:

-

KRAS G12C mutant cancer cell line (e.g., H358)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

-

Protocol:

-

Seed the KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) for a defined period (e.g., 2-4 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the cell lysates.

-

Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK for each sample.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a potent and selective covalent inhibitor of KRAS G12C that demonstrates significant anti-tumor activity. Its mechanism of action, centered on the irreversible covalent modification of the mutant cysteine residue, effectively abrogates downstream signaling through the MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other covalent KRAS G12C inhibitors, enabling a thorough understanding of their binding kinetics, cellular activity, and mechanism of action, which is crucial for their continued development as targeted cancer therapeutics.

References

Unveiling the Selectivity Profile of Calderasib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent and selective, orally bioavailable inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1][2][3] This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways.

Selectivity Profile of this compound

This compound has been engineered for high selectivity towards the KRAS G12C mutant, a feature critical for minimizing off-target effects and enhancing its therapeutic window. Preclinical data have demonstrated its potent and selective activity against cancer cells harboring the KRAS G12C mutation.

Biochemical and Cellular Potency

This compound exhibits nanomolar potency in both biochemical and cellular assays, effectively inhibiting the KRAS G12C mutant and its downstream signaling pathways.

| Assay Type | Target/Cell Line | Parameter | Value |

| Guanine Nucleotide Exchange Assay | KRAS G12C | IC50 | 1.2 nM[3][4] |

| Cellular Phospho-ERK1/2 Assay | H358 (KRAS G12C Mutant) | IC50 | 9 nM[3][4] |

| Cellular Proliferation Assay | KRAS G12C Mutant Cell Lines | IC50 | 1 - 42 nM[5] |

A preclinical profile of this compound presented at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics highlighted its excellent off-target and ion channel profile, suggesting a low potential for off-target related toxicities.[5] This high degree of selectivity is a key differentiating feature of this compound.

Mechanism of Action

This compound functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Guanine Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical profiling of MK-1084, a potent and selective KRAS G12C-GDP inhibitor | BioWorld [bioworld.com]

The Impact of Calderasib on Downstream Effector Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in a subset of human cancers. By irreversibly binding to the mutant cysteine residue, this compound locks KRAS G12C in its inactive, GDP-bound state, thereby inhibiting its downstream signaling functions. This technical guide provides an in-depth analysis of this compound's effects on the primary downstream effector pathways, namely the MAPK/ERK and PI3K/AKT signaling cascades. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common KRAS alteration that leads to constitutive activation of the protein and aberrant downstream signaling, driving cell proliferation, survival, and differentiation. This compound has emerged as a promising therapeutic agent that specifically targets this mutant form of KRAS. This guide delves into the molecular consequences of this compound treatment, focusing on its impact on the intricate network of downstream effector pathways.

Mechanism of Action

This compound is a highly selective inhibitor of KRAS G12C.[1][2] It forms a covalent bond with the cysteine residue of the G12C mutant, trapping the KRAS protein in an inactive GDP-bound state.[1] This prevents the exchange of GDP for GTP, a critical step for KRAS activation. By locking KRAS G12C in its "off" state, this compound effectively blocks the recruitment and activation of its downstream effector proteins, leading to the suppression of oncogenic signaling.

Effect on the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is the most well-characterized downstream effector of KRAS. Constitutive activation of this pathway due to KRAS G12C mutation is a hallmark of many cancers. This compound potently inhibits this pathway, leading to a reduction in tumor cell proliferation.[1]

Quantitative Data

The inhibitory activity of this compound on the MAPK pathway has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 (SOS-catalyzed nucleotide exchange) | 1.2 nM | In vitro biochemical assay | N/A | [3] |

| IC50 (p-ERK1/2 inhibition) | 9 nM | Cell-based phospho-assay | H358 | [3] |

IC50: Half-maximal inhibitory concentration; p-ERK1/2: Phosphorylated Extracellular signal-regulated kinase 1/2; SOS: Son of Sevenless.

Signaling Pathway Diagram

Effect on the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical downstream effector of RAS proteins. While the primary effect of this compound is on the MAPK pathway, the PI3K/AKT pathway is also implicated, particularly in the context of adaptive resistance. Inhibition of the MAPK pathway can sometimes lead to a compensatory upregulation of PI3K/AKT signaling.

Qualitative Observations

Studies on KRAS G12C inhibitors have shown that while the effect on the PI3K/AKT/mTOR signaling is more subtle than on the MAPK pathway, it is a crucial consideration for combination therapies. Complete blockade of oncogenic signaling may require inhibition of both pathways.

Signaling Pathway Diagram

Experimental Protocols

Western Blotting for Phosphoprotein Analysis

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following this compound treatment.

1. Cell Culture and Treatment:

-

Seed KRAS G12C mutant cell lines (e.g., H358, MIA PaCa-2) in 6-well plates.

-

Grow cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-ERK1/2

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Rabbit anti-S6 Ribosomal Protein

-

Mouse anti-GAPDH (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Add enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize phosphoprotein levels to total protein levels.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.

1. Cell Seeding:

-

Seed KRAS G12C mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound or DMSO control.

-

Incubate for 72 hours.

3. MTT Addition:

-

Add MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

4. Solubilization:

-

Carefully remove the medium.

-

Add DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Experimental Workflow Diagram

Resistance Mechanisms and Future Directions

Despite the promising activity of KRAS G12C inhibitors like this compound, the development of resistance is a significant clinical challenge. Resistance mechanisms can involve:

-

On-target resistance: Secondary mutations in KRAS that prevent drug binding.

-

Off-target resistance: Activation of bypass pathways, such as the PI3K/AKT pathway, or upstream signaling through receptor tyrosine kinases (RTKs) that reactivate wild-type RAS isoforms.

Future research and clinical strategies will likely focus on combination therapies to overcome these resistance mechanisms. Combining this compound with inhibitors of other key signaling nodes, such as MEK, SHP2, or PI3K/mTOR, may lead to more durable clinical responses.

Conclusion

This compound is a potent and selective inhibitor of KRAS G12C that primarily exerts its anti-tumor effects through the profound suppression of the MAPK/ERK signaling pathway. While its direct impact on the PI3K/AKT pathway is less pronounced, this pathway remains a critical consideration, especially in the context of acquired resistance. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the downstream effects of this compound, with the ultimate goal of optimizing its therapeutic potential for patients with KRAS G12C-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Calderasib Treatment in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments. The protocols detailed below cover essential techniques to evaluate the efficacy and mechanism of action of this compound, including the assessment of cell viability, apoptosis, and cell cycle progression. The provided data and diagrams will aid researchers in designing and executing robust experiments to investigate the therapeutic potential of this targeted inhibitor.

Mechanism of Action

This compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks KRAS in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins. The primary consequence of this inhibition is the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is constitutively active in KRAS G12C-mutant cancer cells and drives their proliferation and survival.[1] Additionally, the phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway, another critical downstream effector of RAS, can also be affected.

Data Presentation

The following tables summarize the in vitro potency of this compound and other relevant KRAS G12C inhibitors in various cancer cell lines harboring the KRAS G12C mutation.

Table 1: In Vitro Potency of this compound

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| H358 | Non-Small Cell Lung Cancer | p-ERK1/2 Inhibition (2h) | 9 | [2] |

| - | - | SOS-catalyzed nucleotide exchange | 1.2 | [2] |

Table 2: Comparative IC50 Values of KRAS G12C Inhibitors in Cell Viability Assays

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Adagrasib | MIA PaCa-2 | Pancreatic Cancer | 5 |

| Adagrasib | NCI-H358 | Non-Small Cell Lung Cancer | 10 |

| Adagrasib | SW837 | Colorectal Cancer | 20 |

| D-1553 | NCI-H358 | Non-Small Cell Lung Cancer | Potent Inhibition |

| D-1553 | MIA PaCa-2 | Pancreatic Cancer | Potent Inhibition |

| D-1553 | SW837 | Colorectal Cancer | Potent Inhibition |

| D-1553 | NCI-H2122 | Non-Small Cell Lung Cancer | Potent Inhibition |

Experimental Protocols

Materials and Reagents

-

Cell Lines: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2, SW1573, H23). Wild-type KRAS cell lines can be used as negative controls.

-

This compound (MK-1084): Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

-

Reagents for specific assays:

-

Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or AlamarBlue™.

-

Apoptosis: FITC Annexin V Apoptosis Detection Kit, Propidium Iodide (PI).

-

Cell Cycle: Propidium Iodide (PI), RNase A.

-

Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, PARP, Caspase-3, Cyclin D1, GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.

-

General Cell Culture and this compound Treatment

-

Cell Seeding:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

For viability, apoptosis, and cell cycle assays, seed cells in the appropriate plates (96-well for viability, 6-well for others) at a density that ensures they are in the logarithmic growth phase during treatment. Optimal seeding density should be determined empirically for each cell line.

-

Allow cells to adhere overnight before treatment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

The concentration range for initial experiments can be guided by the IC50 values (e.g., 0.1 nM to 10 µM).

-

The duration of treatment will vary depending on the assay (see specific protocols below).

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a range of this compound concentrations for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the results as a dose-response curve and calculate the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V and PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding: Seed cells in 6-well plates.

-

Treatment: Treat cells with this compound at concentrations around the IC50 for cell viability for 24 to 48 hours.

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Seeding: Seed cells in 6-well plates.

-

Treatment: Treat cells with this compound at concentrations around the IC50 for cell viability for 24 hours.

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash cells with cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Methods for Assessing Calderasib Target Engagement In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1] Assessing the extent to which this compound engages its target in vivo is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical response.[2] These application notes provide detailed protocols for key methodologies to assess this compound's target engagement in preclinical and clinical settings.

KRAS G12C Signaling Pathway and this compound's Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, KRAS promotes downstream signaling through pathways such as the MAPK/ERK cascade (RAF-MEK-ERK), leading to cell proliferation, survival, and differentiation.[2][3] The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.[2] this compound selectively and covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[1]

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Methods for Assessing In Vivo Target Engagement

Several robust methods can be employed to quantify the engagement of this compound with KRAS G12C in vivo. The primary techniques include immunoaffinity capture followed by 2D-LC-MS/MS, in vivo Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET).

Immunoaffinity Capture 2D-LC-MS/MS

This mass spectrometry-based method provides a quantitative measurement of both free (unbound) and this compound-bound KRAS G12C in tissues, including formalin-fixed paraffin-embedded (FFPE) samples.[4][5] This technique is highly sensitive and can be applied to small tissue biopsies.[5]

Caption: Workflow for immunoaffinity capture 2D-LC-MS/MS.

Experimental Protocol:

-

Tissue Processing:

-

For fresh-frozen tissues, homogenize in a suitable lysis buffer.

-

For FFPE tissues, deparaffinize sections, followed by heat-induced antigen retrieval.[4]

-

-

Protein Extraction and Quantification:

-

Extract total protein and determine the concentration using a standard assay (e.g., BCA assay). A minimum of 5 µg of total protein is typically required.[4]

-

-

Immunoaffinity Enrichment:

-

Incubate the protein lysate with an anti-RAS antibody (e.g., clone RAS10) immobilized on magnetic beads to capture both free and this compound-bound KRAS G12C.[6]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured KRAS G12C protein.

-

-

Sample Preparation for MS:

-

Denature, reduce, and alkylate the eluted proteins.

-

Perform tryptic digestion overnight.[6]

-

-

2D-LC-MS/MS Analysis:

-

Analyze the digested peptides using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.

-

Develop a targeted MS method to detect and quantify the unique peptides corresponding to both unbound and this compound-bound KRAS G12C.

-

-

Data Analysis:

-

Calculate the percentage of target engagement by comparing the abundance of the this compound-bound peptide to the total (bound + unbound) KRAS G12C peptide.

-

In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[7] When this compound binds to KRAS G12C, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified.

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

-

Animal Treatment:

-

Dose tumor-bearing animals with this compound or a vehicle control.

-

-

Tissue Collection and Lysate Preparation:

-

At a specified time point, harvest the tumor tissues.

-

Homogenize the tissues in a detergent-free lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to obtain the soluble protein fraction.[7]

-

-

Thermal Challenge:

-

Aliquot the lysate into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to 4°C.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

-

Detection of Soluble KRAS G12C:

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble KRAS G12C in each sample using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble KRAS G12C against the temperature for both the vehicle and this compound-treated groups.

-

A rightward shift in the melting curve for the this compound-treated group indicates target engagement.

-

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of target engagement in the whole body.[2] This is achieved by using a radiolabeled tracer that specifically binds to KRAS G12C.

Caption: Workflow for PET-based target occupancy assessment.

Experimental Protocol:

-

Baseline Scan:

-

Anesthetize a tumor-bearing animal.

-

Inject a radiolabeled KRAS G12C tracer (e.g., [18F]PFPMD) intravenously.[7]

-

After a defined uptake period, perform a whole-body PET/CT scan.

-

-

This compound Administration:

-

Administer a therapeutic dose of unlabeled this compound.

-

-

Post-Dose Scan:

-

At a specified time after this compound administration, re-inject the animal with the radiotracer.

-

Perform a second PET/CT scan under the same conditions as the baseline scan.

-

-

Data Analysis:

-

Compare the PET signal intensity in the tumor between the baseline and post-dose scans.

-

A reduction in the PET signal in the post-dose scan indicates that this compound is occupying the KRAS G12C target sites, preventing the binding of the radiotracer.

-

Quantify target occupancy based on the degree of signal reduction.[7]

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for KRAS G12C inhibitors, which can be expected to be similar for this compound.

Table 1: In Vivo Target Engagement of a KRAS G12C Inhibitor (GDC-6036) in a Xenograft Model [8]

| Dose of GDC-6036 | Time Post-Dose | Target Engagement (%) |

| Vehicle | - | 0 |

| 1 mg/kg | 3 hours | ~75 |

| 5 mg/kg | 3 hours | ~91 |

| 30 mg/kg | 3 hours | ~98 |

| 5 mg/kg | 24 hours | >75 |

| 30 mg/kg | 24 hours | >88 |

Data from a non-small cell lung cancer xenograft model.

Table 2: Clinical Activity of this compound (MK-1084) [3][9]

| Treatment | Patient Population | Objective Response Rate (ORR) |

| This compound Monotherapy | Previously treated solid tumors with KRAS G12C mutation | 29% |

| This compound + Pembrolizumab | Previously untreated metastatic NSCLC with KRAS G12C mutation | 70% |

NSCLC: Non-Small Cell Lung Cancer. ORR provides an indirect measure of target engagement leading to a therapeutic response.

Conclusion

The methods described provide a robust framework for assessing the in vivo target engagement of this compound. The choice of method will depend on the specific research question, available resources, and the stage of drug development. Immunoaffinity capture 2D-LC-MS/MS offers high sensitivity and quantitative precision, CETSA provides a direct measure of biophysical interaction in a physiological context, and PET imaging allows for non-invasive, whole-body assessment of target occupancy. Utilizing these techniques will enable a comprehensive understanding of this compound's mechanism of action and facilitate its clinical development.

References

- 1. Discovery of MK-1084 - an orally bioavailable KRAS G12C inhibitor - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

Application Notes and Protocols: Calderasib (MK-1084) in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2][3] Developed through a collaboration between Merck, Taiho Pharmaceutical, and Astex Pharmaceuticals, this compound is currently under investigation in clinical trials for the treatment of solid tumors harboring the KRAS G12C mutation.[2][4] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in NSCLC research.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation in KRAS leads to a constitutively active protein, promoting downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.

This compound selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor cell growth.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of KRAS G12C signaling in preclinical studies.

| Assay | Cell Line | IC50 | Reference |

| SOS-catalyzed nucleotide exchange | - | 1.2 nM | [5] |